molecular formula C19H25FN2 B10885452 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B10885452
M. Wt: 300.4 g/mol
InChI Key: SRFLUJDNZXIEFF-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine is a complex organic compound featuring a bicyclic structure combined with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through Diels-Alder reactions, where cyclopentadiene reacts with an appropriate dienophile.

    Attachment of the Piperazine Ring: The intermediate is then reacted with 4-(4-fluorobenzyl)piperazine under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in carbon tetrachloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, particularly those involving neurotransmitters if used in neurological research.

Comparison with Similar Compounds

  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine
  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine

Uniqueness: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of 1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H25FN2

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C19H25FN2/c20-19-5-2-15(3-6-19)13-21-7-9-22(10-8-21)14-18-12-16-1-4-17(18)11-16/h1-6,16-18H,7-14H2

InChI Key

SRFLUJDNZXIEFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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